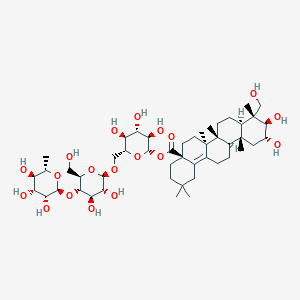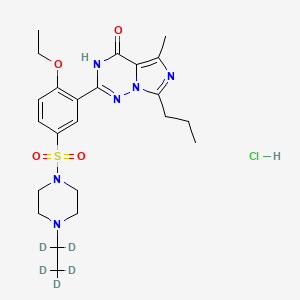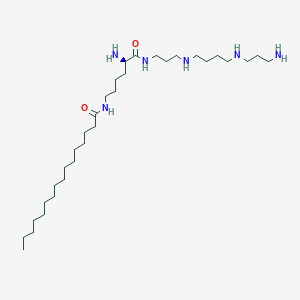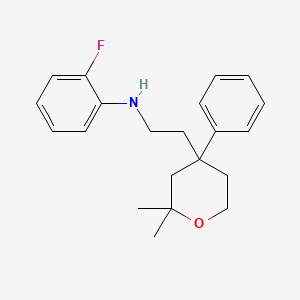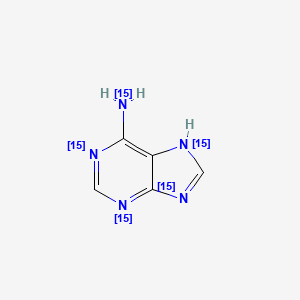
Adenine-15N5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenine-15N5, also known as 6-Aminopurine-15N5 or Vitamin B4-15N5, is a nitrogen-15 labeled derivative of adenine. Adenine is one of the four nucleobases in the nucleic acids of DNA and RNA. It plays a crucial role in cellular respiration, forming ATP, NAD, and FAD, and is involved in protein synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Adenine-15N5 can be synthesized through multiple steps using nitrogen-15 labeled precursors. One common method involves the use of 15N-labeled ammonium chloride, ammonium hydroxide, and sodium nitrite. The synthesis typically involves four to five steps, including the formation of intermediate compounds such as 15N-labeled 2-hexylthioether-adenine and 15N-labeled 8-bromo-adenine .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of 15N-labeled precursors is essential for the production of this compound, and the final product is often purified using techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Adenine-15N5 undergoes various chemical reactions, including:
Oxidation: Adenine can be oxidized to form 2,8-dihydroxyadenine.
Reduction: Reduction reactions can convert adenine derivatives back to adenine.
Substitution: Substitution reactions can introduce different functional groups into the adenine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various adenine derivatives, such as 2,8-dihydroxyadenine and substituted adenines .
Applications De Recherche Scientifique
Adenine-15N5 has numerous applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular interactions and tautomerism.
Biology: Helps in understanding DNA and RNA synthesis and function.
Medicine: Used in metabolic studies and drug development to trace biochemical pathways.
Industry: Employed in the production of labeled nucleotides for research and diagnostic purposes
Mécanisme D'action
Adenine-15N5 exerts its effects by incorporating into nucleic acids and participating in cellular metabolic processes. It forms adenosine when attached to ribose and deoxyadenosine when attached to deoxyribose. Adenosine triphosphate (ATP) formed from adenine drives many cellular metabolic processes by transferring chemical energy between reactions. The molecular targets include enzymes involved in DNA and RNA synthesis, as well as ATP-dependent processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine monophosphate (AMP): A nucleotide consisting of adenine, ribose, and a phosphate group.
Adenosine-15N5: A nitrogen-15 labeled adenosine used in similar research applications
Uniqueness
Adenine-15N5 is unique due to its nitrogen-15 labeling, which allows for precise tracing in biochemical studies. This isotopic labeling provides a distinct advantage in NMR spectroscopy and other analytical techniques, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C5H5N5 |
|---|---|
Poids moléculaire |
140.09 g/mol |
Nom IUPAC |
7H-purin-6-(15N)amine |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i6+1,7+1,8+1,9+1,10+1 |
Clé InChI |
GFFGJBXGBJISGV-CIKZIQIKSA-N |
SMILES isomérique |
C1=[15N]C2=[15N]C=[15N]C(=C2[15NH]1)[15NH2] |
SMILES canonique |
C1=NC2=NC=NC(=C2N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


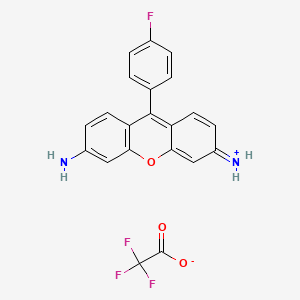
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)



![4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one](/img/structure/B12378541.png)
